4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 148256-82-0 . It has a molecular weight of 188.64 . The IUPAC name for this compound is 4-chloro-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde can be represented by the SMILES stringCSc1nccc(Cl)n1
. This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methylthio group attached to it. Chemical Reactions Analysis
The compound 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde may undergo various chemical reactions. For example, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion . 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine .Physical And Chemical Properties Analysis
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a solid at room temperature . It has a density of 1.381 g/mL at 25 °C . The compound has a boiling point of 139-140 °C/36 mmHg and a melting point of -2 °C .Scientific Research Applications
Interaction with Glycine Esters : Zinchenko et al. (2018) studied the interaction of a similar compound, 4,6-dichloropyrimidine-5-carbaldehyde, with methyl- and tert-butylglycinate. They discovered derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This reaction is significant for the synthesis of potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Thieno[2,3‐d]pyrimidines : Clark et al. (1993) synthesized several thieno[2,3-d]pyrimidines through intramolecular cyclization of 6-(substituted methylthio)-5-pyrimidinecarbaldehyde and related intermediates derived from 6-chloropyrimidine-5-carbaldehydes. This study showcases the potential for creating complex organic compounds from simpler precursors (Clark, Shahhet, Korakas, & Varvounis, 1993).
Synthesis of Condensed Azines : Bakulina et al. (2014) investigated the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leading to pyrido[2,3-d]pyrimidine, which reacts with ethyl 3,3-diaminoacrylate to give pyrimido[4,5,6-de][1,6]naphthyridine derivatives. Such reactions are crucial for developing new molecular structures with potential applications in various fields (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines : Quiroga et al. (2008) described the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes. This study demonstrates an efficient method for synthesizing complex heterocyclic compounds, which are important in medicinal chemistry (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008).
Synthesis of 4-Amino-Substituted 7-Iminopyrido[2,3-d]pyrimidines : Zinchenko et al. (2017) explored the synthesis of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, starting with 4,6-dichloropyrimidine-5-carbaldehyde. The study provided a route to synthesize pyrido[2,3-d]pyrimidine-4,7-diamines, important intermediates in pharmaceutical research (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety pictograms associated with this compound include GHS05 .
properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNYMIKGYQYJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731938 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde | |
CAS RN |
148256-82-0 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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